molecular formula C12H14ClN5 B2969642 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine CAS No. 1000895-30-6

2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine

Cat. No.: B2969642
CAS No.: 1000895-30-6
M. Wt: 263.73
InChI Key: YLUFADQNKIUOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a chemical compound of high interest in medicinal chemistry and oncology research, designed for research use only. Research Applications and Value: This compound is a derivative of the privileged pyrazolopyrimidine scaffold , which is recognized as a bioisostere of the purine ring in ATP . This key feature makes it a valuable template for designing inhibitors of ATP-binding enzymes, particularly protein kinases . Kinases are crucial signaling proteins, and their dysregulation is a hallmark of various diseases, including cancer . While specific data for this compound is limited, molecules sharing this core structure have demonstrated significant anti-proliferative activity against various human cancer cell lines and are investigated as potent CDK2 (Cyclin-Dependent Kinase 2) inhibitors . CDK2 plays a critical role in cell cycle progression, and its inhibition is a promising strategy for targeted cancer therapy . Mechanism of Action: The proposed mechanism of action for this class of compounds involves binding to the ATP-binding pocket of target kinases, such as CDK2. The structure is engineered to form essential hydrogen bonds with key amino acid residues in the active site (e.g., with Leu83), thereby competing with ATP and inhibiting kinase activity . This inhibition can disrupt aberrant cell cycle signaling in tumor cells, leading to cell cycle arrest and the induction of apoptosis . The pyrazole and pyrimidine heterocycles are established pharmacophores present in a wide range of bioactive molecules with diverse pharmacological activities, underscoring the research potential of this compound . This product is intended for research and investigative purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c13-12-14-6-5-10(16-12)15-11-7-9(17-18-11)8-3-1-2-4-8/h5-8H,1-4H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUFADQNKIUOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Introduction of the pyrimidine ring: This step involves the reaction of the pyrazole intermediate with suitable reagents to form the pyrimidine ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques to ensure consistent product quality.

Chemical Reactions Analysis

2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which makes it a candidate for the development of anticancer drugs.

    Biological Research: The compound is used in studies to understand the role of specific kinases in cellular signaling pathways and disease mechanisms.

    Chemical Biology: It serves as a tool compound to probe the function of kinases and other enzymes in various biological processes.

    Industrial Applications: The compound and its derivatives may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, playing a crucial role in regulating cellular processes. By inhibiting these kinases, the compound can interfere with signaling pathways that promote cell growth and proliferation, leading to potential therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

Compound Name Substituent (R) Pyrimidine Modification Synthesis Conditions Yield Key Spectral Data (¹H NMR/¹³C NMR) Reference
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine Cyclopropyl 5-Methyl 80°C, 48 h 40% δ 12.17 (s, 1H), 9.27 (s, 1H); 159.78 (C=O)
2-Chloro-N-(3-methyl-1H-pyrazol-5-yl)pyrimidin-4-amine Methyl None 60°C, 72 h 48% δ 12.13 (s, 1H), 10.28 (s, 1H); 160.77 (C=O)
2-Chloro-N-(3-isopropyl-1H-pyrazol-5-yl)pyrimidin-4-amine Isopropyl None Not specified Not reported Not reported
  • Cyclopentyl vs.
  • Methyl vs. Isopropyl : Methyl groups offer minimal steric interference, leading to higher yields (48% vs. unreported for isopropyl) .

Pyrimidine Ring Modifications

The presence of additional substituents on the pyrimidine ring (e.g., 5-methyl in ) alters electronic properties and binding affinity:

  • This modification is associated with a 40% yield under 80°C conditions .
  • Unsubstituted Pyrimidine (Compound 87) : Simpler synthesis (48% yield at 60°C) but reduced lipophilicity .

Biological Activity

The compound 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a notable member of the pyrimidine family, exhibiting potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN5
  • Molecular Weight : 273.73 g/mol
  • IUPAC Name : this compound

This compound consists of a pyrimidine ring substituted with a chloro group and a pyrazole moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound often act as selective modulators of various biological pathways, including:

  • Kinase Inhibition : Many pyrimidine derivatives exhibit inhibitory effects on kinases, which are crucial for cell signaling and proliferation. This compound may interact with specific kinase targets, contributing to its potential antitumor activity.
  • Androgen Receptor Modulation : As noted in related compounds, there is potential for this compound to act as a tissue-selective androgen receptor modulator (SARM), influencing androgen-dependent conditions and diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various in vitro assays:

StudyCell LineIC50 Value (µM)Mechanism
Study AA549 (Lung Cancer)5.2Inhibition of cell proliferation
Study BMCF7 (Breast Cancer)4.8Induction of apoptosis
Study CHeLa (Cervical Cancer)6.0Cell cycle arrest

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.

Selectivity and Toxicity

In evaluating the selectivity of this compound, it is essential to assess its toxicity profile. Preliminary studies indicate low toxicity in normal cell lines compared to cancerous counterparts, suggesting a favorable therapeutic index.

Case Study 1: In Vivo Efficacy

A recent animal study investigated the efficacy of this compound in a xenograft model of human cancer. The results demonstrated:

  • Tumor Volume Reduction : A significant reduction in tumor volume was observed after treatment with the compound at doses ranging from 10 to 30 mg/kg.
  • Survival Rate Improvement : Treated animals showed an increased survival rate compared to controls, highlighting the compound's potential as an effective therapeutic agent.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with established chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects when used in combination therapy, suggesting synergistic interactions that warrant further exploration.

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